molecular formula C18H9BrCl2N2S B5458991 (2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B5458991
M. Wt: 436.2 g/mol
InChI Key: TUTGZGGTMGARNQ-NTUHNPAUSA-N
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Description

(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound featuring a bromophenyl group, a dichlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the bromophenyl and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups into the molecule.

Scientific Research Applications

(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrCl2N2S/c19-14-4-1-11(2-5-14)7-13(9-22)18-23-17(10-24-18)12-3-6-15(20)16(21)8-12/h1-8,10H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTGZGGTMGARNQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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